3-cyclohexyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide
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Description
Synthesis Analysis
The synthesis of pyrazole and pyridazine derivatives often involves multistep reactions, including nucleophilic substitution and condensation reactions. For instance, the synthesis of pyrazolopyrimidines from various starting materials such as 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide demonstrates the complexity and efficiency of modern synthetic routes in generating pyrazole-based compounds (Tseng et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as pyrazole derivatives, reveals intricate details about their geometries and electronic structures. For example, density functional theory (DFT) methods are used to optimize molecular equilibrium geometries and analyze the electronic properties of pyrazole derivatives, offering insights into the stability and reactivity of these molecules (Sivakumar et al., 2020).
Chemical Reactions and Properties
Pyrazole and pyridazine derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the reactions of pyrazole carbaldehydes with cyclohexylamine produce different products based on the substituents present, illustrating the chemical behavior of these compounds under nucleophilic substitution and condensation reactions (Orrego Hernandez et al., 2015).
Scientific Research Applications
Synthesis and Biological Evaluation
A series of novel compounds, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, were prepared and evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities. These compounds demonstrate the diverse synthetic applications and potential therapeutic benefits of related chemical structures in scientific research (Kendre, Landge, & Bhusare, 2015).
Antimicrobial Activity
Polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives were synthesized and showed potent antibacterial and antifungal activities. These findings underscore the antimicrobial potential of such compounds in addressing drug-resistant infections (Hafez, Alshammari, & El-Gazzar, 2015).
Anti-inflammatory and Anticancer Properties
Research into substituted imidazo[1,2-a]pyridines and analogues has revealed compounds with gastric antisecretory and cytoprotective properties, indicating potential applications in antiulcer therapy and cancer treatment. These studies highlight the therapeutic relevance of chemical structures related to the query compound in managing gastrointestinal disorders and possibly cancer (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987).
properties
IUPAC Name |
3-cyclohexyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-22(14-7-17-5-2-1-3-6-17)25-19-10-8-18(9-11-19)24-20-12-13-21(27-26-20)28-16-4-15-23-28/h4,8-13,15-17H,1-3,5-7,14H2,(H,24,26)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNVPFXLBYZWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide |
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